

Replicating and Validating the Mechanism of Cilazaprilat: A Comparative Guide

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Compound of Interest

Compound Name: *Cilazaprilat*

Cat. No.: *B193057*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitor, **Cilazaprilat**, with other alternatives. It is designed to assist researchers in replicating and validating published findings by presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.

Cilazapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, **Cilazaprilat**. [1] **Cilazaprilat** is a potent and long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. [1][2] By inhibiting ACE, **Cilazaprilat** leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. [3][4]

Comparative Efficacy of ACE Inhibitors

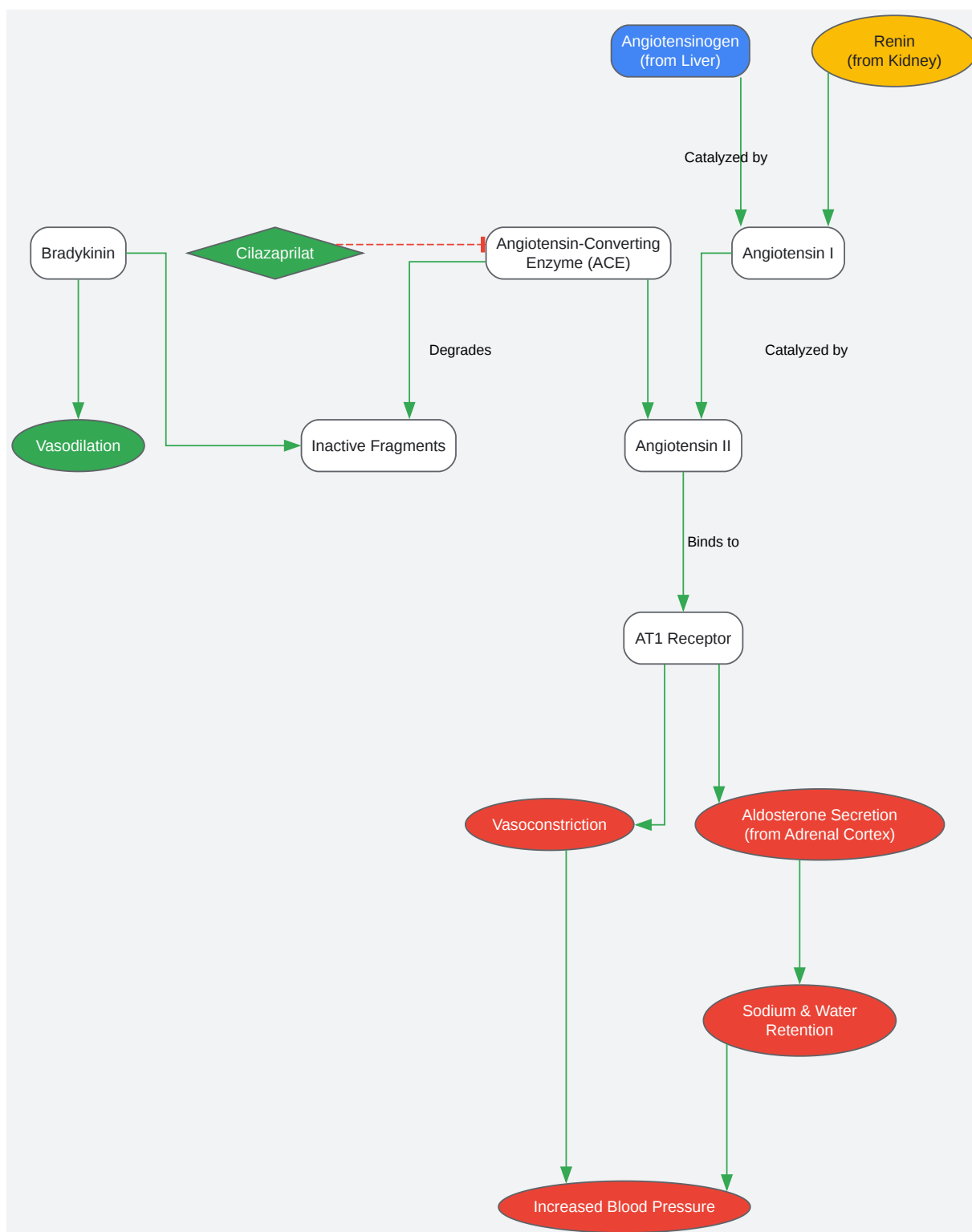
The potency of ACE inhibitors is a critical factor in their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

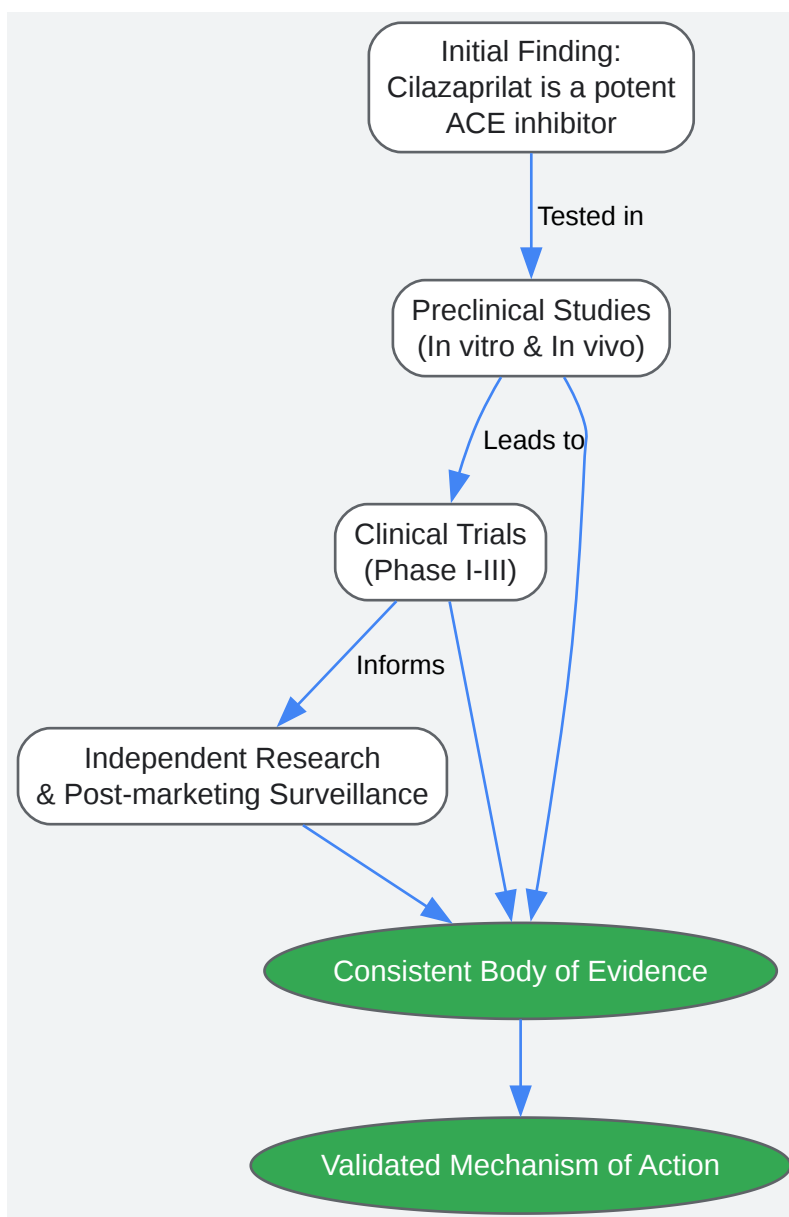
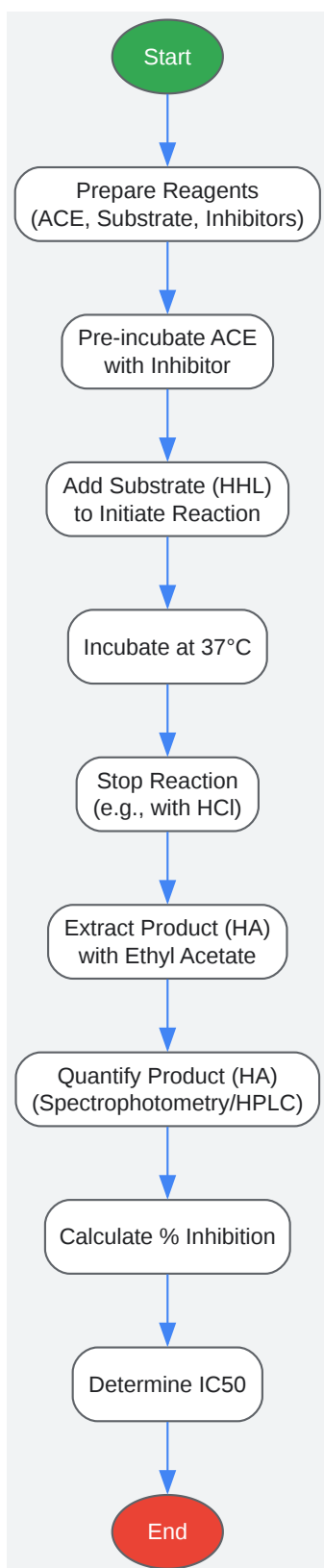
ACE Inhibitor (Active Form)	IC50 (nM)	Enzyme Source	Notes
Cilazaprilat	1.9	Rabbit Lung ACE	One of the most potent ACE inhibitors identified in preclinical studies.
Enalaprilat	-	-	Cilazaprilat is approximately 1.5 times more potent than enalaprilat in inhibiting the pressor response to angiotensin I in anesthetized rats.
Ramiprilat	-	-	Cilazaprilat is equipotent with ramiprilat in inhibiting the angiotensin I pressor response in anesthetized rats.
Captopril	-	-	Clinical studies have shown cilazapril to have comparable antihypertensive efficacy to captopril at recommended therapeutic doses.

Note: Direct comparison of IC50 values should be interpreted with caution as they can vary depending on the experimental conditions, such as the enzyme source and substrate used. The data presented here is for comparative purposes based on available preclinical and clinical literature.

Signaling Pathway of Cilazaprilat

The primary mechanism of action of **Cilazaprilat** is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance.





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